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molecular formula C11H12BrClS B8686664 6-Bromo-8-chloro-4,4-dimethylthiochroman

6-Bromo-8-chloro-4,4-dimethylthiochroman

Cat. No. B8686664
M. Wt: 291.64 g/mol
InChI Key: GJJRGLBMAOEJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

Using essentially the same procedure as Example 5-20, Step 3, 6-bromo-8-chloro-4,4-dimethyl-3,4-dihydro-2H-thiochromene (954 mg, 3.27 mmol), n-BuLi (1.57 mL, 3.93 mmol) and DMF (1.01 mL, 13.1 mmol) afforded the desired product as a pale-yellow oil.
Quantity
954 mg
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.01 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=1)[S:8][CH2:7][CH2:6][C:5]2([CH3:14])[CH3:13].[Li]CCCC.CN([CH:23]=[O:24])C>>[Cl:12][C:10]1[CH:11]=[C:2]([CH:23]=[O:24])[CH:3]=[C:4]2[C:9]=1[S:8][CH2:7][CH2:6][C:5]2([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
954 mg
Type
reactant
Smiles
BrC=1C=C2C(CCSC2=C(C1)Cl)(C)C
Step Two
Name
Quantity
1.57 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.01 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C2C(CCSC12)(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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